molecular formula C18H18N4O B4567938 (E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4567938
M. Wt: 306.4 g/mol
InChI Key: GFORQLCBOXUPBO-MDZDMXLPSA-N
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Description

(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is 306.14806121 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

Pyrazole derivatives, including 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, are utilized extensively as synthons in organic synthesis due to their wide spread biological activities. These activities range from anticancer, analgesic, anti-inflammatory, to antimicrobial, among others. The synthesis of such compounds typically involves condensation followed by cyclization, utilizing various reagents under different conditions to achieve potential yields. This showcases their significance in the design of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).

Catalysis and Organic Transformations

Research on three-component cyclocondensation demonstrates the importance of pyrazole derivatives in the construction of valuable heterocyclic compounds like tetrahydrobenzo[b]pyrans. Such synthesis approaches, particularly those using organocatalysts, underline the relevance of pyrazole-based compounds in organic chemistry, offering insights into the development of greener and more efficient synthetic routes (Kiyani, 2018).

Building Blocks for Heterocyclic Compounds

The chemistry of pyrazoline-5-ones, such as 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, is pivotal in the synthesis of a broad spectrum of heterocyclic compounds. These compounds have been applied in creating dyes and various classes of heterocycles, indicating their versatility as building blocks in chemical synthesis (Gomaa & Ali, 2020).

Therapeutic Applications and Drug Development

Pyrazoline derivatives are recognized for their extensive pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of biological activities has made them a focal point in drug development, with ongoing research into their therapeutic applications and potential as novel drug candidates (Shaaban, Mayhoub, & Farag, 2012).

Properties

IUPAC Name

(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-17(9-10-18(23)15-11-19-21(3)12-15)14(2)22(20-13)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFORQLCBOXUPBO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

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